2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that combines the structural features of adamantane and chromene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromene is a heterocyclic compound with significant biological activity. This unique combination makes N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves the following steps:
Chromene Formation: The chromene ring is synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the adamantane or chromene moieties .
Wissenschaftliche Forschungsanwendungen
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as viral replication and cell proliferation.
Pathways Involved: It modulates signaling pathways, including those related to inflammation and apoptosis, by binding to key proteins and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-HYDROXYBENZAMIDE
- N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of adamantane and chromene moieties, which confer both stability and biological activity
Eigenschaften
Molekularformel |
C22H25NO4 |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(1-adamantyloxy)ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H25NO4/c24-20(18-10-17-3-1-2-4-19(17)27-21(18)25)23-5-6-26-22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,10,14-16H,5-9,11-13H2,(H,23,24) |
InChI-Schlüssel |
XBSMZUOKSVQCIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC5=CC=CC=C5OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.